molecular formula C14H14Cl2N2O2S B4855025 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4855025
M. Wt: 345.2 g/mol
InChI Key: ZCBLNTZIKJTLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DCPA, is a pre-emergent herbicide that is commonly used to control weeds in agricultural fields, golf courses, and residential lawns. DCPA has been in use for several decades and is known for its effectiveness in controlling a variety of weed species.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is effective in controlling a wide range of weed species, including annual grasses, broadleaf weeds, and sedges. It has been used in a variety of agricultural crops, including corn, soybeans, and wheat, as well as in turfgrass and ornamental plants.

Mechanism of Action

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide works by inhibiting the growth of weed seedlings. It prevents the synthesis of lipids, which are essential for the growth and development of plants. 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is absorbed by the roots of the weed seedlings and translocated to the growing points, where it inhibits the growth of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have minimal toxicity to humans and animals. It is rapidly degraded in the environment and does not accumulate in the food chain. However, 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide can have negative effects on non-target plants, such as ornamental plants and trees, if it is not applied correctly.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful tool for studying the effects of herbicides on plant growth and development. It is easy to apply and has a well-defined mode of action. However, 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not suitable for all types of experiments, and its effectiveness can vary depending on the weed species and environmental conditions.

Future Directions

There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. These include:
1. Development of new formulations of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide that are more effective and have fewer negative effects on non-target plants.
2. Study of the effects of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide on soil microorganisms and the soil ecosystem.
3. Investigation of the potential use of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide as a tool for studying the mechanisms of lipid synthesis in plants.
4. Study of the potential effects of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide on the growth and development of crops and non-target plants.
Conclusion:
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a pre-emergent herbicide that has been used for several decades to control weeds in agricultural fields, golf courses, and residential lawns. It is effective in controlling a wide range of weed species and has minimal toxicity to humans and animals. 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide works by inhibiting the growth of weed seedlings by preventing the synthesis of lipids. While 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful tool for studying the effects of herbicides on plant growth and development, there is still much to be learned about its potential effects on non-target plants and the environment. Further research is needed to fully understand the benefits and limitations of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-8-7-17-13(21-8)18-12(19)14(2,3)20-11-5-4-9(15)6-10(11)16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLNTZIKJTLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
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2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

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